molecular formula C11H22N2O B13188191 2,3-dimethyl-N-(piperidin-3-yl)butanamide

2,3-dimethyl-N-(piperidin-3-yl)butanamide

Cat. No.: B13188191
M. Wt: 198.31 g/mol
InChI Key: JOEKNFKLQPWIIF-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,3-dimethyl-N-piperidin-3-ylbutanamide

InChI

InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

JOEKNFKLQPWIIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NC1CCCNC1

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2,3-Dimethyl-N-(piperidin-3-yl)butanamide is a piperidine-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Molecular Formula: C12H19N
Molecular Weight: 191.29 g/mol
IUPAC Name: 2,3-dimethyl-N-(piperidin-3-yl)butanamide
Structure: The compound consists of a butanamide backbone with a piperidine ring substituted at the nitrogen atom.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 2,3-dimethyl-N-(piperidin-3-yl)butanamide have shown significant cytotoxicity across various cancer cell lines. A study demonstrated that piperidone derivatives induced apoptosis in multiple cancer types through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

Compound Cell Lines Tested CC50 (µM) Mechanism
2608Breast, ColonLow micromolarROS accumulation, apoptosis
2610Leukemia, LymphomaLow micromolarProteasome inhibition

These findings suggest that 2,3-dimethyl-N-(piperidin-3-yl)butanamide may share similar mechanisms of action due to its structural analogies with other piperidine compounds.

Antimicrobial Activity

Piperidine derivatives also exhibit antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates .

Compound Target Bacteria MIC (µM) Activity Type
10S. aureus25.9Bactericidal
10MRSA12.9Bactericidal

The biological activities of 2,3-dimethyl-N-(piperidin-3-yl)butanamide can be attributed to several mechanisms:

  • Apoptosis Induction: Similar to other piperidine derivatives, it may activate caspases and induce apoptosis through mitochondrial pathways.
  • Antimicrobial Mechanisms: The compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition: Piperidine derivatives are known to inhibit various enzymes, which can lead to altered metabolic processes in target cells.

Case Studies

  • Cytotoxicity in Cancer Cells:
    • A study involving novel piperidones showed that they effectively induced cell death in acute lymphoblastic leukemia cells by activating caspase pathways and causing DNA fragmentation .
  • Antimicrobial Testing:
    • Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against resistant bacterial strains, revealing promising results for compounds similar to 2,3-dimethyl-N-(piperidin-3-yl)butanamide .

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